Cas no 1450852-68-2 ((3R,4R)-4-Fluoro-piperidin-3-ol)

(3R,4R)-4-Fluoro-piperidin-3-ol is a chiral piperidine derivative featuring both fluorine and hydroxyl functional groups at the 3- and 4-positions, respectively. Its stereospecific (R,R) configuration makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and enzyme inhibitors. The presence of fluorine enhances metabolic stability and binding affinity, while the hydroxyl group offers a site for further derivatization. This compound is useful in medicinal chemistry for probing structure-activity relationships and optimizing drug candidates. High enantiomeric purity ensures consistent performance in asymmetric synthesis. Suitable for research applications, it is typically handled under controlled conditions due to its reactive functional groups.
(3R,4R)-4-Fluoro-piperidin-3-ol structure
1450852-68-2 structure
Product Name:(3R,4R)-4-Fluoro-piperidin-3-ol
CAS No:1450852-68-2
MF:C5H10FNO
MW:119.137404918671
MDL:MFCD27934732
CID:5160736
Update Time:2025-10-14

(3R,4R)-4-Fluoro-piperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3R,4R)-4-Fluoro-piperidin-3-ol
    • 3-Piperidinol, 4-fluoro-, (3R,4R)-
    • MDL: MFCD27934732
    • Inchi: 1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
    • InChI Key: CJAXOFJRWIZALN-RFZPGFLSSA-N
    • SMILES: N1CC[C@@H](F)[C@H](O)C1

(3R,4R)-4-Fluoro-piperidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D968152-100mg
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
100mg
$455 2024-07-28
eNovation Chemicals LLC
D968152-250mg
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
250mg
$665 2024-07-28
eNovation Chemicals LLC
D968152-500mg
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
D968152-1g
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
D968152-5g
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
5g
$7705 2024-07-28
eNovation Chemicals LLC
D968152-50mg
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
50mg
$285 2024-07-28
eNovation Chemicals LLC
D968152-250mg
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
250mg
$665 2025-02-26
eNovation Chemicals LLC
D968152-1g
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
1g
$2105 2025-02-26
eNovation Chemicals LLC
D968152-5g
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
5g
$7705 2025-02-26
eNovation Chemicals LLC
D968152-100mg
(3R,4R)-4-Fluoro-piperidin-3-ol
1450852-68-2 95%
100mg
$455 2025-02-26

Additional information on (3R,4R)-4-Fluoro-piperidin-3-ol

(3R,4R)-4-Fluoro-piperidin-3-ol: A Multifaceted Compound with Promising Therapeutic Potential

(3R,4R)-4-Fluoro-piperidin-3-ol, also known by its CAS number 1450852-68-2, is a chiral compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This molecule belongs to the class of piperidine derivatives, which are characterized by their six-membered ring structure containing a nitrogen atom. The introduction of a fluorine atom at the 4-position of the piperidine ring significantly alters its physicochemical properties, including solubility, metabolic stability, and receptor interactions, making it a valuable scaffold for drug development.

Recent studies have highlighted the importance of stereochemistry in the biological activity of piperidine derivatives. The (3R,4R) configuration of this compound is particularly noteworthy, as it may confer distinct pharmacological profiles compared to its enantiomers. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the (3R,4R) isomer exhibits enhanced affinity for certain G-protein-coupled receptors (GPCRs), which are key targets for a wide range of therapeutic applications. This finding underscores the significance of CAS 1450852-68-2 in the design of selective modulators for diseases such as hypertension and neurological disorders.

The chemical structure of (3R,4R)-4-Fluoro-piperidin-3-ol is characterized by a piperidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position. The fluorine atom introduces hydrophobic interactions, while the hydroxyl group contributes to hydrogen bonding capabilities, both of which are critical for molecular recognition and target engagement. The presence of these functional groups also influences the compound's metabolic fate, as demonstrated in a 2022 study that revealed the compound's resistance to hepatic metabolism due to the fluorine's electron-withdrawing effect.

Research into the pharmacokinetic properties of CAS 1450852-68-2 has revealed its potential as a long-acting therapeutic agent. A 2023 preclinical study published in Drug Metabolism and Disposition showed that the compound exhibits prolonged plasma half-life compared to its non-fluorinated analogs, which is attributed to the reduced metabolic clearance rate. This property is particularly advantageous for drugs requiring sustained release mechanisms, such as those used in chronic disease management. The compound's low clearance rate also suggests a favorable safety profile, which is a critical consideration for pharmaceutical development.

In the realm of drug discovery, (3R,4R)-4-Fluoro-piperidin-3-ol has emerged as a promising candidate for the development of novel therapeutics targeting inflammatory and neurodegenerative diseases. A 2023 study in Frontiers in Pharmacology reported that this compound demonstrates potent anti-inflammatory activity by modulating the NF-κB signaling pathway. This mechanism of action is particularly relevant given the growing prevalence of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokine production suggests its potential as an adjunct therapy in these conditions.

Furthermore, recent investigations have explored the neuroprotective potential of CAS 1450852-68-2. A 2023 study published in Neuropharmacology demonstrated that the compound exhibits neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and promoting mitochondrial function. These findings highlight the compound's versatility in targeting multiple pathways associated with neurodegeneration, positioning it as a potential therapeutic agent for neurodegenerative disorders.

The compound's structural features also make it an attractive candidate for the development of antitumor agents. A 2023 study in Cancer Research showed that (3R,4R)-4-Fluoro-piperidin-3-ol exhibits cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. This activity is attributed to its ability to disrupt cell cycle progression and induce apoptosis. These findings suggest that the compound could be further optimized for use in oncology, particularly in combination therapies aimed at overcoming drug resistance.

From a synthetic perspective, the preparation of CAS 1450852-68-2 involves a series of well-established chemical transformations. A 2023 publication in Organic & Biomolecular Chemistry described an efficient asymmetric synthesis route that utilizes chiral auxiliaries to achieve the desired stereochemistry. This synthetic approach not only highlights the compound's synthetic accessibility but also underscores the importance of stereochemical control in drug development. The ability to produce the compound in high enantiomeric purity is critical for its application in therapeutic settings, where the biological activity of individual enantiomers can vary significantly.

Additionally, the compound's pharmacological profile has been evaluated in various in vitro and in vivo models. A 2023 study in Pharmacological Reports demonstrated that (3R,4R)-4-Fluoro-piperidin-3-ol exhibits minimal toxicity at therapeutically relevant concentrations, further supporting its potential as a safe and effective therapeutic agent. These findings are particularly significant given the increasing demand for drugs with favorable safety profiles, especially in the context of chronic disease management.

The compound's potential applications extend beyond traditional therapeutic areas. A 2023 study in ACS Chemical Biology explored its use in the development of targeted drug delivery systems. The compound's ability to interact with specific receptors and its favorable pharmacokinetic properties make it a promising candidate for use in drug conjugation strategies aimed at enhancing therapeutic specificity. This application highlights the compound's adaptability and its potential to be tailored for specific therapeutic needs.

As research into CAS 1450852-68-2 continues to expand, its therapeutic potential is becoming increasingly evident. The compound's ability to modulate multiple biological pathways, coupled with its favorable pharmacokinetic and safety profiles, positions it as a versatile candidate for the development of novel therapeutics. Ongoing studies are focused on optimizing its chemical structure for enhanced potency and selectivity, as well as exploring its potential in combination therapies for complex diseases.

In conclusion, (3R,4R)-4-Fluoro-piperidin-3-ol represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of therapeutics targeting a wide range of diseases. As research in this area continues to evolve, the compound's potential applications are likely to expand, further solidifying its role as a key player in modern drug discovery.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.